4-Methylbenzyl bromide
Overview
Description
4-Methylbenzyl bromide: is an organic compound with the molecular formula C8H9Br p-Xylyl bromide . This compound is characterized by a benzene ring substituted with a bromomethyl group and a methyl group at the para position. It is a colorless to pale yellow liquid with a boiling point of approximately 218-220°C and a melting point of 34-36°C .
Mechanism of Action
Target of Action
4-Methylbenzyl bromide is a chemical compound with the formula CH3C6H4CH2Br . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in this compound is replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond. This results in the introduction of the 4-methylbenzyl group into the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. For instance, it can react with sodium azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific chemical reactions it participates in. As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, solvent, and the presence of catalysts . It should be stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that it can react with azide in dimethyl sulfoxide to produce 4-methylbenzyl azide . It can also react with benzoic acid in the presence of cesium carbonate in acetonitrile to produce benzoic acid-4-methylbenzyl ester
Cellular Effects
It is classified as a dangerous good for transport and may be subject to additional shipping charges . It is also classified as combustible, acute toxic category 1 and 2, and very toxic hazardous materials .
Molecular Mechanism
It is known that it can react with other compounds to form new compounds, such as 4-methylbenzyl azide and benzoic acid-4-methylbenzyl ester .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Metabolic Pathways
It is known that it can react with other compounds to form new compounds, such as 4-methylbenzyl azide and benzoic acid-4-methylbenzyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-methylbenzyl alcohol using phosphorus tribromide in dry benzene at room temperature . The reaction proceeds as follows:
CH3C6H4CH2OH+PBr3→CH3C6H4CH2Br+H3PO3
Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of p-xylene . The process involves heating p-xylene to around 120°C and adding bromine under strong light to facilitate the reaction . The reaction mixture is then dried and subjected to vacuum distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide to form 4-methylbenzyl cyanide.
CH3C6H4CH2Br+NaCN→CH3C6H4CH2CN+NaBr
Oxidation: this compound can be oxidized to form 4-methylbenzoic acid using oxidizing agents like potassium permanganate.
CH3C6H4CH2Br+KMnO4→CH3C6H4COOH+MnO2+KBr
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
4-Methylbenzyl cyanide: from nucleophilic substitution.
4-Methylbenzoic acid: from oxidation.
Scientific Research Applications
Chemistry: 4-Methylbenzyl bromide is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzyl compounds .
Biology and Medicine: It is used in the synthesis of various pharmaceuticals and biologically active molecules. For example, it serves as a building block in the synthesis of certain drugs and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals .
Comparison with Similar Compounds
Benzyl bromide: Similar structure but lacks the methyl group on the benzene ring.
4-Methoxybenzyl bromide: Contains a methoxy group instead of a methyl group.
4-Fluorobenzyl bromide: Contains a fluorine atom instead of a methyl group.
Uniqueness: 4-Methylbenzyl bromide is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are distinct from other benzyl bromides .
Properties
IUPAC Name |
1-(bromomethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKSPFYXUXINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059305 | |
Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |
Record name | p-Xylyl bromide | |
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Boiling Point |
220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg | |
Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Flash Point |
98 °C (208 °F) - closed cup | |
Record name | P-XYLYL BROMIDE | |
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Solubility |
Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform | |
Record name | P-XYLYL BROMIDE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.324 g/cu cm at 25 °C | |
Record name | P-XYLYL BROMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | p-Xylyl bromide | |
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Color/Form |
Needles from alcohol | |
CAS No. |
104-81-4 | |
Record name | 4-Methylbenzyl bromide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=104-81-4 | |
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Record name | p-Xylyl bromide | |
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Record name | 4-Methylbenzyl bromide | |
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Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Record name | Benzene, 1-(bromomethyl)-4-methyl- | |
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Record name | α-bromo-p-xylene | |
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Record name | P-XYLYL BROMIDE | |
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Record name | P-XYLYL BROMIDE | |
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Melting Point |
34 °C | |
Record name | P-XYLYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methylbenzyl bromide useful in polymer chemistry?
A1: this compound acts as an effective initiator in living carbocationic polymerization, specifically for the production of polyisobutylene (PIB) []. This process allows for controlled polymer chain growth, leading to well-defined polymers with specific properties.
Q2: How does the initiation rate of this compound compare to other initiators in living carbocationic polymerization?
A2: Research indicates that this compound, along with similar benzyl halide initiators, exhibits a slow initiation rate in the living carbocationic polymerization of isobutylene when compared to other initiator systems []. This slow initiation is attributed to the equilibrium between the dormant and active states of both the initiator and the growing polymer chain ends.
Q3: Can this compound be used to create unique polymer structures?
A3: Yes, this compound, particularly when combined with titanium tetrachloride (TiCl4) as a co-initiator, enables the synthesis of asymmetric telechelic PIB []. This type of polymer is characterized by having two different functional groups at each end of the chain, opening possibilities for further derivatization and specific applications.
Q4: How does the solvent environment impact the reactivity of this compound?
A4: Studies focusing on electron transfer processes involving this compound have revealed a significant solvent effect []. The presence of water as a co-solvent in N,N-dimethylformamide notably enhances the reaction rate. This observation suggests a shift in the reaction pathway toward an SN1-like mechanism, with the transition state exhibiting enhanced carbonium ion character.
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